Cdk9-IN-22
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Cdk9-IN-22 is a selective inhibitor of cyclin-dependent kinase 9 (CDK9), a kinase involved in the regulation of transcriptional elongation. CDK9 plays a crucial role in the transcription of genes by phosphorylating the carboxyl-terminal domain of RNA polymerase II, which is essential for the elongation phase of transcription. Inhibition of CDK9 has been explored as a therapeutic strategy for various cancers and other diseases characterized by aberrant transcriptional regulation .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Cdk9-IN-22 involves multiple steps, starting from readily available starting materials. The synthetic route typically includes the following steps:
Formation of Key Intermediates: The synthesis begins with the preparation of key intermediates through a series of cyclization, reduction, and nucleophilic substitution reactions.
Coupling Reactions: The key intermediates are then coupled using Suzuki-Miyaura cross-coupling reactions to form the core structure of this compound.
Final Modifications: The final product is obtained through deprotection and substitution reactions to introduce the desired functional groups.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves the use of high-throughput synthesis techniques, optimization of reaction conditions to improve yield and purity, and implementation of robust purification methods to ensure the final product meets regulatory standards .
化学反应分析
Types of Reactions
Cdk9-IN-22 undergoes various chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, particularly at the aromatic rings, leading to the formation of quinone-like structures.
Reduction: Reduction reactions can occur at the nitro groups, converting them to amines.
Substitution: Nucleophilic substitution reactions are common, especially at the halogenated positions on the aromatic rings
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and hydrogen gas in the presence of a palladium catalyst are used.
Substitution: Nucleophiles like amines and thiols are used in substitution reactions, often under basic conditions
Major Products
The major products formed from these reactions include various substituted aromatic compounds, amines, and quinone derivatives .
科学研究应用
Cancer Research: As a selective inhibitor of CDK9, Cdk9-IN-22 has shown promise in the treatment of cancers characterized by dysregulated transcription, such as acute myeloid leukemia and certain solid tumors
Biology: The compound is used to study the role of CDK9 in transcriptional regulation and its impact on gene expression
Medicine: Beyond cancer, this compound is being explored for its potential in treating other diseases involving aberrant transcription, such as viral infections and inflammatory diseases
Industry: In the pharmaceutical industry, this compound serves as a lead compound for the development of new therapeutic agents targeting CDK9
作用机制
Cdk9-IN-22 exerts its effects by selectively inhibiting CDK9, thereby preventing the phosphorylation of the carboxyl-terminal domain of RNA polymerase II. This inhibition disrupts the elongation phase of transcription, leading to reduced expression of genes involved in cell proliferation and survival. The compound targets the ATP-binding site of CDK9, blocking its kinase activity and downstream signaling pathways .
相似化合物的比较
Similar Compounds
Flavopiridol: A first-generation CDK inhibitor with broad activity against multiple CDKs, including CDK9.
NVP-2: A selective CDK9 inhibitor with potent antitumor activity.
KB-0742: An orally bioavailable CDK9 inhibitor currently in clinical trials
Uniqueness of Cdk9-IN-22
This compound is unique in its high selectivity for CDK9, which minimizes off-target effects and enhances its therapeutic potential. Unlike broad-spectrum CDK inhibitors like flavopiridol, this compound specifically targets CDK9, making it a more precise tool for studying CDK9-related pathways and developing targeted therapies .
属性
分子式 |
C28H28FN5O2 |
---|---|
分子量 |
485.6 g/mol |
IUPAC 名称 |
N-[2-(dimethylamino)ethyl]-4-[[4-(4-fluoro-2-phenylmethoxyphenyl)pyrimidin-2-yl]amino]benzamide |
InChI |
InChI=1S/C28H28FN5O2/c1-34(2)17-16-30-27(35)21-8-11-23(12-9-21)32-28-31-15-14-25(33-28)24-13-10-22(29)18-26(24)36-19-20-6-4-3-5-7-20/h3-15,18H,16-17,19H2,1-2H3,(H,30,35)(H,31,32,33) |
InChI 键 |
LCXZICIILKXCSS-UHFFFAOYSA-N |
规范 SMILES |
CN(C)CCNC(=O)C1=CC=C(C=C1)NC2=NC=CC(=N2)C3=C(C=C(C=C3)F)OCC4=CC=CC=C4 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。